Tolclofos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.3-0.4 ppm at 23 °C

In hexane 3.8%, exylene 36.0%, methanol 5.9%

Soluble in common solvents such as acetone, xylene

Easily soluble in xylene, acetone, cyclohexanone, chlorform

Synonyms

Canonical SMILES

Understanding Tolclofos-methyl's Mode of Action

Research efforts aim to elucidate the precise mechanisms by which tolclofos-methyl disrupts fungal growth and reproduction. Studies suggest it inhibits mitochondrial ATP production within the fungus, essentially starving it of energy ().

Optimizing Tolclofos-methyl Use and Integration

Scientific inquiry explores strategies to maximize the effectiveness of tolclofos-methyl while minimizing its environmental impact. This includes investigations into:

- Combination Treatments: Research examines the efficacy of combining tolclofos-methyl with biological control agents like Trichoderma species. This approach could potentially reduce reliance on chemical fungicides while maintaining disease control ().

- Reduced Dosages: Studies explore the possibility of using lower concentrations of tolclofos-methyl when combined with biological agents, potentially mitigating environmental concerns ().

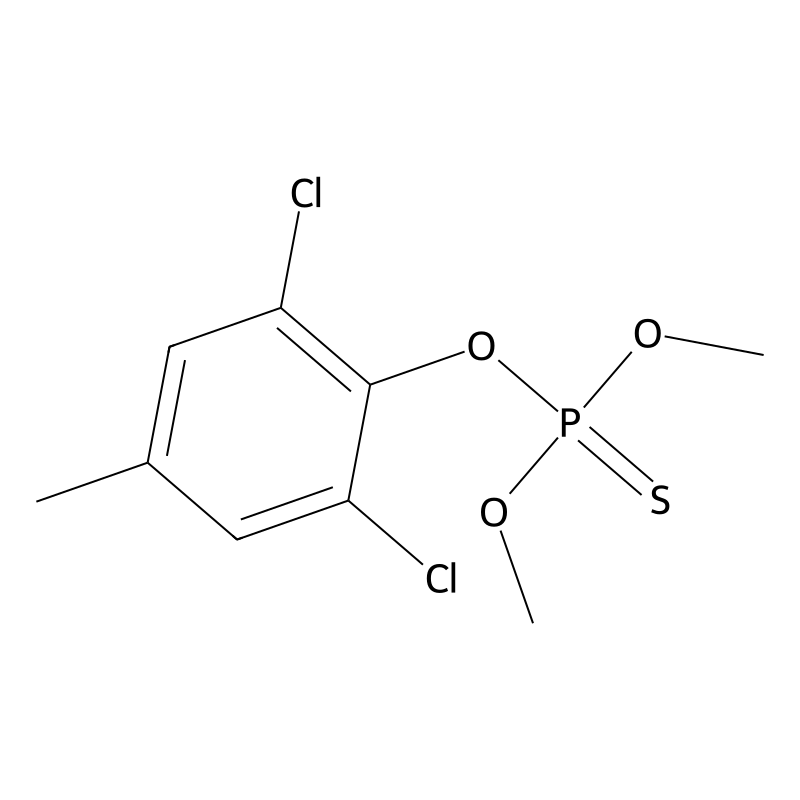

Tolclofos-methyl is an organophosphorus compound primarily used as a fungicide. Its IUPAC name is O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, and it is identified by the CAS number 57018-04-9. The molecular formula of tolclofos-methyl is C₉H₁₁Cl₂O₃PS, with a molecular weight of 301.12 g/mol. It appears as a white crystalline solid with a faint characteristic odor, melting between 78-80°C and possessing a density of approximately 0.838 g/cm³ .

Inhibition of Phospholipid Biosynthesis

Tolclofos-methyl functions as a broad-spectrum organophosphorus fungicide that operates through the specific inhibition of phospholipid biosynthesis in fungal cell membranes [1] [2]. The primary mechanism involves the oxidative deterioration of fungal lipids, which disrupts the fundamental structural integrity of the fungal cell membrane [3] [4]. This process differs significantly from other organophosphorus compounds that primarily function as insecticides through cholinesterase inhibition, as tolclofos-methyl exhibits a unique mode of action specifically targeting fungal lipid metabolism [3] [5].

The compound interferes with the biosynthetic pathways responsible for phospholipid production, leading to compromised membrane function and cellular integrity [6] [7]. This inhibition results in the accumulation of intermediate metabolites and the depletion of essential membrane components required for normal cellular function. The disruption of phospholipid biosynthesis ultimately leads to membrane instability, altered permeability, and eventual cell death in susceptible fungal organisms [2] [6].

Cellular and Biochemical Targets

The cellular targets of tolclofos-methyl extend beyond phospholipid biosynthesis to include the disruption of ergosterol production, which is essential for maintaining fungal cell membrane structure and function [1]. The compound exhibits both contact and curative properties, allowing it to prevent spore germination and inhibit mycelial growth through direct interaction with fungal cellular components [8] [9] [10].

At the biochemical level, tolclofos-methyl causes lipid peroxidation and interferes with membrane-bound enzymes critical for fungal metabolism [8]. The compound demonstrates non-systemic contact action with protective and curative effects, indicating its ability to remain active on treated surfaces while providing ongoing protection against fungal infection [8] [10]. The metabolic specificity of tolclofos-methyl ensures selective toxicity toward fungal organisms while maintaining relatively low toxicity to non-target organisms [5].

Spectrum of Antifungal Activity

Target Pathogens (Rhizoctonia solani)

Rhizoctonia solani represents the primary target pathogen for tolclofos-methyl applications, with the fungicide demonstrating exceptional efficacy against this soil-borne disease-causing organism [11] [12] [13]. Research has shown that tolclofos-methyl exhibits superior activity against Rhizoctonia solani compared to other fungicides, with effective concentrations ranging from 0.001 to 0.098 milligrams per milliliter [13]. Field trials have consistently demonstrated significant reduction in Rhizoctonia limb rot damage when tolclofos-methyl is applied at rates of 8.4 kilograms active ingredient per hectare [12].

The fungicide has proven particularly effective in controlling various Rhizoctonia-related diseases including damping-off, root rot, stem canker, and black scurf across multiple crop systems [1] [13] [14]. Tolclofos-methyl demonstrates broad-spectrum activity against different anastomosis groups of Rhizoctonia solani, with all tested groups showing sensitivity to the compound [13]. Laboratory studies have confirmed that tolclofos-methyl maintains its efficacy against Rhizoctonia isolates that may exhibit resistance to other fungicide classes [15] [13].

Crop Protection Applications

The antifungal spectrum of tolclofos-methyl extends to numerous economically important plant pathogens beyond Rhizoctonia solani. The compound effectively controls Corticium rolfsii, Typhula incarnata, Typhula ishikariensis, and Sclerotium rolfsii, providing comprehensive protection against soil-borne fungal diseases [12] [16] [17]. In controlled studies, tolclofos-methyl has demonstrated activity against Fusarium species, though with moderate efficacy compared to its performance against Rhizoctonia [18] [19].

The fungicide provides protection across diverse agricultural systems including vegetables, cereals, cotton, ornamentals, and turf grass applications [3] [4]. Tolclofos-methyl has shown effectiveness in controlling Pythium species when used in combination with other fungicides, though it does not provide direct activity against Pythium pathogens as a standalone treatment [14] [20]. The broad-spectrum nature of tolclofos-methyl makes it particularly valuable for integrated disease management programs where multiple soil-borne pathogens pose simultaneous threats to crop production [18] [19].

Application Methodologies

Seed Treatment Technologies

Seed treatment represents the primary application methodology for tolclofos-methyl, offering targeted protection against seed-borne and soil-borne fungal pathogens during the critical germination and early seedling development phases [3] [4] [21]. The fungicide is formulated as flowable concentrates specifically designed for seed treatment applications, with typical application rates ranging from 0.01 to 0.5 pounds active ingredient per 100 pounds of seed [21] [22]. Commercial seed treatment facilities and on-farm application systems both utilize tolclofos-methyl for comprehensive crop protection [3] [14].

The seed treatment process involves the uniform application of tolclofos-methyl formulations to seed surfaces using specialized equipment that ensures complete coverage and adherence [14] [21]. Accurate application rates are critical for optimal performance, with the fungicide requiring thorough mixing before application to seed [14]. The treated seeds must be planted at a minimum depth of one inch to ensure proper soil coverage and minimize exposure to non-target organisms [21]. Modern seed treatment technologies allow for the combination of tolclofos-methyl with other fungicides and insecticides to provide comprehensive protection against multiple pest categories [21].

Soil Application Parameters

Soil application of tolclofos-methyl involves direct incorporation into the soil matrix or surface application followed by incorporation to achieve optimal distribution and effectiveness [16] [23]. The analytical method for determining tolclofos-methyl in soil involves extraction with acetone and water, followed by partition with dichloromethane and cleanup using gel permeation chromatography [23]. Application rates for soil treatment typically range from 2.0 to 5.6 kilograms active ingredient per hectare, depending on target pathogens and crop requirements [1] [12].

Soil incorporation methods include mixing the fungicide into the upper 10-centimeter soil layer for ornamental bulb culture and row crop applications [24]. The compound demonstrates moderate persistence in soil with aerobic half-life values of approximately 40 days for tolclofos-methyl alone, extending to 171 days when including degradation products [2]. Soil application timing is critical, with pre-planting applications providing optimal protection during the vulnerable early growth period when plants are most susceptible to soil-borne fungal attack [16] [25].

Application Rates and Timing Optimization

Application rate optimization for tolclofos-methyl requires careful consideration of target pathogens, crop sensitivity, environmental conditions, and economic thresholds [21] [22]. Seed treatment rates vary by crop type, with cereal grains typically requiring 0.01 to 0.02 pounds active ingredient per pound of seed, while larger-seeded crops may require different application ratios [21]. Field application rates range from 2.0 to 8.4 kilograms active ingredient per hectare, with higher rates used under severe disease pressure conditions [12] [26].

Timing optimization studies have demonstrated that preventive applications provide superior disease control compared to curative treatments [12] [26]. For greenhouse applications, tolclofos-methyl is applied at rates of 2.0 milliliters per square meter in 1.0 liter per square meter of water [27]. The maximum number of applications is typically limited to two per growing season to prevent resistance development and minimize environmental impact [26]. Environmental conditions at the time of application significantly influence efficacy, with optimal results achieved under moderate temperature and moisture conditions that favor both product stability and fungal susceptibility [28].

Crop-Specific Efficacy

Root and Tuber Vegetables (Potatoes)

Tolclofos-methyl demonstrates exceptional efficacy in potato production systems, particularly for the control of black scurf caused by Rhizoctonia solani [29] [30]. Research conducted by the European Food Safety Authority has established that tolclofos-methyl applications on potatoes provide significant disease control while maintaining acceptable residue levels [29]. Seed tuber treatment with tolclofos-methyl at rates of 0.25 kilograms active ingredient per tonne of seed provides effective protection against soil-borne diseases throughout the critical early growth period [29].

Field trials have consistently demonstrated yield protection ranging from 65 to 85 percent when tolclofos-methyl is used as part of integrated disease management programs in potato production [29]. The compound effectively reduces both the incidence and severity of stem canker and black scurf diseases when applied as seed tuber treatments or in-furrow applications [13]. The persistence of tolclofos-methyl in potato production systems provides extended protection during the vulnerable period from planting through early tuber development [29].

Leafy Vegetables (Lettuce)

Lettuce production benefits significantly from tolclofos-methyl applications for the control of damping-off and other soil-borne diseases that commonly affect young seedlings [17] [31]. Metabolic studies in lettuce have shown that tolclofos-methyl is effectively metabolized by the plant with minimal accumulation of residues in edible portions [17]. Soil drench applications at rates of 2.5 to 3.0 liters per hectare provide effective control of damping-off organisms during the critical transplanting period [1] [28].

The compound provides yield protection of 45 to 70 percent in lettuce production systems when applied as soil drenches prior to transplanting [1]. Greenhouse studies have demonstrated that tolclofos-methyl applications at transplanting effectively reduce seedling mortality and improve stand establishment [17]. The fungicide maintains its efficacy throughout the lettuce growing cycle, providing ongoing protection against soil-borne pathogens that could affect crop quality and marketability [31].

Bulb Vegetables

Bulb vegetable production, including onions and related crops, benefits from tolclofos-methyl seed treatment applications that provide protection against bulb rot and other storage diseases [30] [32]. The fungicide is registered for use on bulb vegetables as seed treatments at rates of 0.25 kilograms active ingredient per tonne of seed [33]. Field trials have demonstrated yield protection ranging from 50 to 75 percent when tolclofos-methyl is incorporated into comprehensive disease management programs for bulb crops [30].

The compound provides effective control of Rhizoctonia, Corticium, and Sclerotium species that commonly affect bulb vegetables during both field production and storage periods [30] [32]. Soil incorporation methods have proven particularly effective for bulb flower production, where tolclofos-methyl is mixed into the upper soil layer prior to planting [24]. The persistence characteristics of tolclofos-methyl make it well-suited for bulb crop applications where extended protection is required throughout long growing seasons [32].

Cereals and Other Crops

Cereal grain production utilizes tolclofos-methyl primarily as a seed treatment fungicide for protection against seed-borne and soil-borne diseases that affect germination and early seedling development [4] [34]. Application rates for cereal crops typically range from 0.01 to 0.02 pounds active ingredient per pound of seed, providing cost-effective disease control throughout the critical establishment period [21]. Field studies have demonstrated yield protection of 40 to 60 percent when tolclofos-methyl seed treatments are used in cereal production systems [35].

Tolclofos-methyl is classified as moderately toxic []. While the EPA concludes there is low risk of exposure to surface water due to its registered uses, it is considered highly toxic to freshwater fish and moderately toxic to freshwater invertebrates []. Proper handling and disposal procedures are crucial to minimize environmental impact.

Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichlorotoluene with dimethyl phosphorothioate. This reaction typically occurs under controlled conditions to ensure the stability of the product and minimize by-products. The synthesis may involve purification steps to achieve the desired purity level for agricultural applications .

Tolclofos-methyl is primarily utilized as a seed treatment fungicide across various crops including corn, soybean, potato, sugar beet, and wheat. Its application helps protect seeds from fungal infections that can lead to significant crop losses. The compound is formulated as a flowable liquid for ease of application in agricultural settings .

Research has explored the interactions of tolclofos-methyl with various biological systems. Notably, studies on earthworms have demonstrated its potential for bioaccumulation and toxicity, highlighting oxidative stress as a significant mechanism of toxicity . Additionally, interaction studies have indicated that tolclofos-methyl's degradation products can also affect soil microbial communities and aquatic organisms when leached into water systems .

Several compounds share structural or functional similarities with tolclofos-methyl. Below are some notable examples:

| Compound Name | Structure Type | Functionality | Unique Features |

|---|---|---|---|

| Chlorothalonil | Chlorinated aromatic | Broad-spectrum fungicide | Multi-site action against fungi |

| Propiconazole | Triazole | Fungicide | Specific target site inhibition in fungal biosynthesis |

| Azoxystrobin | Strobilurin | Fungicide | Prevents spore germination and mycelial growth |

Uniqueness of Tolclofos-methyl: Unlike many fungicides that target specific pathways in fungi, tolclofos-methyl's mechanism involves inhibiting phospholipid biosynthesis, which may provide broader protection against various fungal pathogens while posing risks to non-target organisms due to its organophosphorus nature .

Tolclofos-methyl, first synthesized in the late 1970s, emerged as a critical organophosphorus fungicide during a period of increasing demand for soil-borne pathogen control. Its commercial introduction in 1983 marked a milestone in agricultural chemistry, addressing persistent fungal threats to crops such as potatoes, lettuce, and sugar beet. The compound gained European Union approval in 2012 under Regulation (EC) No 1107/2009, with specific authorization for use on ornamentals and potatoes. Initial field trials demonstrated exceptional efficacy against Rhizoctonia solani and Typhula species, establishing its role in modern integrated pest management systems.

The development timeline reveals three key phases:

- Discovery Era (1975–1983): Optimization of thiophosphoryl chloride reactions with 2,6-dichloro-4-methylphenol.

- Global Expansion (1984–2010): Adoption in Japanese rice cultivation (1982) and subsequent registration across 15+ countries.

- Regulatory Modernization (2011–present): EU reevaluation leading to restricted use patterns and enhanced metabolite monitoring.

Chemical Classification within Organophosphorus Compounds

Tolclofos-methyl (C₉H₁₁Cl₂O₃PS) belongs to the phosphorothioate subclass of organophosphorus compounds, characterized by:

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 301.13 g/mol | |

| Melting Point | 78–80°C | |

| LogP (Octanol-Water) | 4.1 | |

| Water Solubility | 0.09 mg/L (20°C) | |

| Vapor Pressure | 1.2 × 10⁻⁴ Pa (25°C) |

The compound’s stability arises from intramolecular hydrogen bonding between the phosphoryl oxygen and chloro substituents, enabling persistent soil activity (DT₅₀ = 60–90 days).

Global Agricultural Importance and Market Position

Tolclofos-methyl occupies a niche but critical position in the $60 billion agricultural fungicide market:

Table 2: Market Analysis (2025 Projections)

| Parameter | Value | Source |

|---|---|---|

| Global Market Size | $500 million | |

| CAGR (2025–2033) | 5.2% | |

| Production Capacity | 200 million kg/year | |

| Dominant Application | Vegetable crops (68%) | |

| Key Producers | Sumitomo Chemical, FBC |

Asia-Pacific accounts for 72% of global consumption, driven by intensive rice cultivation in China and India. The EU market remains constrained by metabolite monitoring requirements for dimethyltolclofos-hydroxymethyl (DM-TM-CH₂OH).

Research Objectives and Scientific Context

Contemporary research focuses on three primary areas:

- Metabolic Pathways: Identification of 13+ plant metabolites including TM-COOH and PH-CO-glyc conjugates.

- Formulation Innovation: Development of microemulsions (<50 nm droplet size) enhancing foliar adhesion by 40%.

- Environmental Fate: Photodegradation studies showing 94% compound breakdown under UV-A light (λ=365 nm).

Recent NMR and LC-MS advancements have enabled direct characterization of cellobiose conjugates in tomato systems, revolutionizing residue analysis.

Chemical Synthesis and Industrial Production

Synthetic Routes and Optimization

The primary industrial synthesis involves two optimized pathways:

Route A (Thiophosphorylation):

2,6-Dichloro-4-methylphenol + (CH₃O)₂P(S)Cl → Tolclofos-methyl (Yield: 88–92%) Route B (Stepwise Functionalization):

1. POCl₃ + 2 CH₃OH → (CH₃O)₂P(O)Cl 2. Thionation with P₂S₅ → (CH₃O)₂P(S)Cl 3. Coupling with phenol derivative Chinese patents (CN104413052A) report zinc-catalyzed reactions achieving 95% purity through complexation with maneb.

Industrial Scale Challenges

Key production constraints include:

- Methanol byproduct control (<1 g/kg)

- Exothermic reaction management (ΔH = −189 kJ/mol)

- Waste stream treatment of 6 kg HCl per kg product

Advanced process monitoring using in-line FTIR reduces batch variability from ±8% to ±2%.

Mode of Action and Agricultural Applications

Biochemical Target Engagement

Tolclofos-methyl inhibits fungal phospholipid biosynthesis through:

- Competitive binding to phosphatidyltransferase active site (Ki = 3.4 µM)

- Disruption of membrane-bound cytochrome P450 systems

- Induction of lipid peroxidation (MDA increase 2.8× control)

The EC₅₀ against Rhizoctonia solani hyphae is 0.8 ppm, with complete growth inhibition at 5 ppm.

Application Spectrum and Efficacy

Table 3: Pathogen Control Efficacy

| Pathogen | ED₉₀ (g/ha) | Crop |

|---|---|---|

| Corticium rolfsii | 450 | Sugar Beet |

| Typhula incarnata | 320 | Winter Wheat |

| Sclerotinia minor | 680 | Lettuce |

Seed treatment at 2.5 g/kg reduces post-emergence damping-off by 89% in cotton trials.

Environmental Behavior and Degradation

Soil Interaction Dynamics

The compound exhibits moderate adsorption (Koc = 310–480 mL/g) with pH-dependent mobility:

Table 4: Degradation Kinetics Across Media

| Medium | Half-Life (Days) | Primary Metabolite |

|---|---|---|

| Aerobic Soil | 64 | TM-COOH |

| Anaerobic Water | 28 | PH-CHO |

| Plant Tissue | 9 | DM-TM-CH₂OH |

Photolytic degradation follows pseudo-first-order kinetics (k = 0.12 h⁻¹) with quantum yield Φ = 0.033.

Purity

Color/Form

Colorless crystals

White cyrstalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

log Kow = 4.56

Appearance

Melting Point

MP: 75-80 °C

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

4.30X10-4 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Six-week old Sprague-Dawley rats were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 62-67% of the administered dose was excreted in the urine, 16-21% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration. Whole-body autoradiography performed 1 and 6 hr after treatment showed the highest accumulation of radiolabel in stomach and intestines, followed by kidney and liver

Male and female Sprague-Dawley rats received single oral doses of 5 or 200 mg/kg bw of tolclofos-methyl labelled uniformly with (14)C in the benzene ring (radiochemical purity, > 99%). Another group of animals was treated orally for 14 consecutive days with unlabelled tolclofos-methyl at 5 mg/kg bw per day and then with a single oral dose of [(14)C-phenyl]-tolclofos-methyl at 5 mg/kg bw. The administered radiocarbon was readily excreted, more than 95% of the dose being eliminated in the urine and feces within 48 hr. The amount excreted in urine after seven days was 85-91%; elimination in feces at that time was: consecutive dose group, 9.3% in males and 12% in females; low-dose group, 20% in males and 19% in females; and high-dose group, 20% in males and 12% in females. Excretion as (14)C-carbon dioxide accounted for < 0.1% of the dose in all groups. The concentration of (14)C reached a peak within 2r h in almost all tissues. After administration of the low dose, the highest concentrations were found in the kidney; expressed in tolclofos-methyl equivalents, the levels were 4700 ng/g tissue in males and 3450 ng/g tissue in females; the levels in plasma were 1140 ng/mL in males and 1270 ng/mL in females. Those in the liver were 1240 ng/g tissue in males and 1220 ng/g tissue in females, and those in blood were 736 ng/mL in males and 835 ng/mL in females. The concentrations of (14)C in various organs 72 hr after administration were In male and female rats with bile-duct cannulas, cumulative excretion of (14)C over 48 hr was 5.8-12% of the dose in bile, 47-59% in urine and 42-24% in feces.

Metabolism Metabolites

Male and female Sprague-Dawley rats were given an oral dose of 5 or 200 mg/kg bw tolclofos-methyl labelled with (14)C either in the 4-methyl group or uniformly in the phenyl ring, with or without pretreatment with unlabelled tolclofos-methyl at 5 mg/kg bw per day for 14 consecutive days. Metabolites were isolated from the feces, urine, bile and major tissues by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. More than 10 metabolites were detected in the excreta. No marked differences were seen in relation to sex or dose. The major metabolites detected in the excreta were O-methyl O-hydrogen-O-(2,6-dichloro-4-methylphenyl)phosphate (10-26% of urinary (14)C), O-methyl-O-hydrogen-O-(2,6-dichloro-4- hydroxymethylphenyl) phosphorothioate (12-25%), O-methyl O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)-phosphorothioate (11-35%) and O-methyl-O-hydrogen-O-(2,6-dichloro-4-methylphenyl)-phosphorothioate (12-44%). In rats with bile cannulas, most of the radiolabel excreted into the bile within 24 hr after administration was associated with polar metabolites; the major metabolites in the bile were O-methyl-O-hydrogen-O-(2,6- dichloro-4-hydroxymethylphenyl)-phosphorothioate and 2,6-dichloro-4- methylphenol glucuronides. Radiocarbon excreted into the feces within 24 hr after administration was associated only with the parent compound. Two hours after oral administration, the major metabolites in blood, liver and kidney were O,O-dimethyl-O-(2,6-dichloro-4- carboxyphenyl) phosphorothioate, 3,5-dichloro-4- hydroxybenzaldehyde, O-methyl-O-hydrogen O-(2,6-dichloro-4-methylphenyl)-phosphorothioate and O-methyl-O-hydrogen-O-(2,6-dichloro-4-hydroxymethylphenyl)-phosphorothioate. Only a small amount of the parent compound was detected in the liver. The major biotransformation reactions were oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of the P-O-aryl and P-O-methyl linkages and conjugation of the resultant acids and phenols with glucoronic acids.

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: T. Kato et al., Germany patent 2501040; United Kingdom patent 1467561 (1975, 1977 both to Sumitomo).

Analytic Laboratory Methods

The organophosphorus pesticides including phorate, diazinon, tolclofos-methyl, fenitrothin, malathion, fenthion, isocarbophos, quinalphos and phenamiphos, in peanut oils were determined by liquid-liquid extraction coupled with dispersive solid phase extraction and gas chromatography-mass spectrometry (GC-MS). The mixture of multi-walled carbon nanotubes and alumina was used as adsorbent in dispersive solid phase extraction. The effects of some experimental conditions, such as types of multi-walled carbon nanotubes, amount of adsorbents and extraction time were examined. The limits of detection for the analytes were between 0.7 and 1.6 ug/kg. The obtained recoveries of the analytes in the samples were between 85.9 and 114.3% and relative standard deviations were lower than 8.48%.

A liquid chromatography (LC) method for the quantitative determination of five fungicide residues (dichloran, flutriafol, o-phenylphenol, prochloraz and tolclofos methyl) in oranges, lemons, bananas, peppers, chards and onions is described. The residues were extracted by matrix solid-phase dispersion (MSPD) using C8. Quantitative analysis was performed by isocratic LC coupled to quadrupole mass spectrometer using atmospheric pressure chemical ionization in the negative ionization mode. The limit of quantification was 0.01 mg/kg for flutriafol, o-phenylphenol and dichloran, and 0.1 mg/kg for prochloraz and tolclofos methyl. The MSPD method is also suitable for LC-UV analysis but higher limits of quantification (between 1 and 5 mg/kg) were obtained. Validation of the method was performed between 0.01 and 25 mg/kg. Recoveries for fungicides ranged from 52.5 to 91.1% with relative standard deviations between 6.1 and 11.9%. The method was applied to the determination of residues in samples taken from agricultural cooperatives. The fungicides most often detected were o-phenylphenol and prochloraz.

In this study, a new analytical method was developed based on gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) and used to determine 32 multiclass pesticides in ginseng products. The analytical method was validated, yielding recovery rates in the range of 55.2-108.3%, with precision values expressed as relative standard deviation (RSD) lower or equal to 12% at the spiking levels of 30, 100, and 1000 ug/kg. Correlation coefficients and LOQs (limit of quantification) were in the range 0.9801-0.9989 and 0.15-70 g/kg, respectively. With these validation data and this method, multiresidue pesticides of ginseng samples (fresh ginseng (n=118), red ginseng (n=24), dried ginseng (n=10)) were analyzed. Among them, the most frequently detected pesticide was tolclofos-methyl. Tolclofos-methyl was detected in 86.4% of fresh ginseng (18.25-404.5 ug/kg), 91.7% of red ginseng (13.14-119.4 ug/kg), and 87.5% of dried ginseng (23.15-3673 ug/kg).

A method was developed for monitoring dichloran, flutriafol, o-phenylphenol, prochloraz, and tolclofos-methyl in fruits and vegetables, using matrix solid-phase dispersion and liquid chromatography with mass spectrometry detection. The method was used to determine fungicide content in 200 samples of chards, onions, peppers, bananas, lemons, and oranges. Of the samples examined, 54% contained o-phenylphenol with concentrations ranging from 0.005 to 3.34 mg/kg and 35% showed prochloraz in the range of 0.06-1.95 mg/kg. Dichloran, flutriafol, and tolclofos-methyl were detected only occasionally. Only 4% of the samples exceeded the European Union maximum residue limits. The pesticides involved were tolclofos-methyl in 3 samples, o-phenylphenol and flutriafol in 2, and dichloran in one. The calculation of estimated daily intake from these monitoring data showed that dietary intakes were much lower than the acceptable daily intakes established by international agencies.

Storage Conditions

Stability Shelf Life

Dates

2: Fenoll J, Ruiz E, Flores P, Hellín P, Navarro S. Reduction of the movement and persistence of pesticides in soil through common agronomic practices. Chemosphere. 2011 Nov;85(8):1375-82. doi: 10.1016/j.chemosphere.2011.07.063. Epub 2011 Aug 27. PubMed PMID: 21872905.

3: Li W, Wu R, Duan J, Saint CP, van Leeuwen J. Impact of prechlorination on organophosphorus pesticides during drinking water treatment: Removal and transformation to toxic oxon byproducts. Water Res. 2016 Nov 15;105:1-10. doi: 10.1016/j.watres.2016.08.052. Epub 2016 Aug 26. PubMed PMID: 27589240.

4: Zhou M, Hu N, Shu S, Wang M. Molecularly imprinted nanomicrospheres as matrix solid-phase dispersant combined with gas chromatography for determination of four phosphorothioate pesticides in carrot and yacon. J Anal Methods Chem. 2015;2015:385167. doi: 10.1155/2015/385167. Epub 2015 Apr 14. PubMed PMID: 25954569; PubMed Central PMCID: PMC4411505.

5: Montuori P, Aurino S, Nardone A, Cirillo T, Triassi M. Spatial distribution and partitioning of organophosphates pesticide in water and sediment from Sarno River and Estuary, Southern Italy. Environ Sci Pollut Res Int. 2015 Jun;22(11):8629-42. doi: 10.1007/s11356-014-4016-z. Epub 2015 Jan 7. PubMed PMID: 25561261.

6: Martínez-Domínguez G, Plaza-Bolaños P, Romero-González R, Garrido-Frenich A. Analytical approaches for the determination of pesticide residues in nutraceutical products and related matrices by chromatographic techniques coupled to mass spectrometry. Talanta. 2014 Jan;118:277-91. doi: 10.1016/j.talanta.2013.10.006. Epub 2013 Oct 16. Review. PubMed PMID: 24274299.

7: Halwachs S, Schäfer I, Kneuer C, Seibel P, Honscha W. Assessment of ABCG2-mediated transport of pesticides across the rabbit placenta barrier using a novel MDCKII in vitro model. Toxicol Appl Pharmacol. 2016 Aug 15;305:66-74. doi: 10.1016/j.taap.2016.06.007. Epub 2016 Jun 8. PubMed PMID: 27288731.

8: Cabizza M, Dedola F, Satta M. Residues behavior of some fungicides applied on two greenhouse tomato varieties different in shape and weight. J Environ Sci Health B. 2012;47(5):379-84. doi: 10.1080/03601234.2012.648531. PubMed PMID: 22424061.

9: Blasco C, Picó Y, Font G. Monitoring of five postharvest fungicides in fruit and vegetables by matrix solid-phase dispersion and liquid chromatography/mass spectrometry. J AOAC Int. 2002 May-Jun;85(3):704-11. PubMed PMID: 12083263.

10: Montuori P, Aurino S, Garzonio F, Sarnacchiaro P, Polichetti S, Nardone A, Triassi M. Estimates of Tiber River organophosphate pesticide loads to the Tyrrhenian Sea and ecological risk. Sci Total Environ. 2016 Jul 15;559:218-231. doi: 10.1016/j.scitotenv.2016.03.156. Epub 2016 Apr 8. PubMed PMID: 27065443.

11: Ccanccapa A, Masiá A, Andreu V, Picó Y. Spatio-temporal patterns of pesticide residues in the Turia and Júcar Rivers (Spain). Sci Total Environ. 2016 Jan 1;540:200-10. doi: 10.1016/j.scitotenv.2015.06.063. Epub 2015 Jun 25. PubMed PMID: 26118860.

12: Lee KG, Jo EK. Multiresidue pesticide analysis in Korean ginseng by gas chromatography-triple quadrupole tandem mass spectrometry. Food Chem. 2012 Oct 15;134(4):2497-503. doi: 10.1016/j.foodchem.2012.04.094. Epub 2012 Apr 21. PubMed PMID: 23442716.

13: Uclés A, Herrera López S, Dolores Hernando M, Rosal R, Ferrer C, Fernández-Alba AR. Application of zirconium dioxide nanoparticle sorbent for the clean-up step in post-harvest pesticide residue analysis. Talanta. 2015 Nov 1;144:51-61. doi: 10.1016/j.talanta.2015.05.055. Epub 2015 May 30. PubMed PMID: 26452791.

14: Blasco C, Picó Y, Mañes J, Font G. Determination of fungicide residues in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. J Chromatogr A. 2002 Feb 22;947(2):227-35. PubMed PMID: 11883656.

15: Audenaert J, Vissers M, Gobin B. TESTING SIDE-EFFECTS OF COMMON PESTICIDES ON A. SWIRSKII UNDER GREENHOUSE CIRCUMSTANCES. Commun Agric Appl Biol Sci. 2014;79(2):207-10. PubMed PMID: 26084099.

16: Kojima M, Fukunaga K, Sasaki M, Nakamura M, Tsuji M, Nishiyama T. Evaluation of estrogenic activities of pesticides using an in vitro reporter gene assay. Int J Environ Health Res. 2005 Aug;15(4):271-80. PubMed PMID: 16175743.

17: Osman KA, Al-Humaid AM, Al-Rehiayani SM, Al-Redhaiman KN. Monitoring of pesticide residues in vegetables marketed in Al-Qassim region, Saudi Arabia. Ecotoxicol Environ Saf. 2010 Sep;73(6):1433-9. doi: 10.1016/j.ecoenv.2010.05.020. Epub 2010 Jun 8. PubMed PMID: 20627311.

18: Andersen HR, Vinggaard AM, Rasmussen TH, Gjermandsen IM, Bonefeld-Jørgensen EC. Effects of currently used pesticides in assays for estrogenicity, androgenicity, and aromatase activity in vitro. Toxicol Appl Pharmacol. 2002 Feb 15;179(1):1-12. PubMed PMID: 11884232.

19: Su R, Xu X, Wang X, Li D, Li X, Zhang H, Yu A. Determination of organophosphorus pesticides in peanut oil by dispersive solid phase extraction gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Nov 15;879(30):3423-8. doi: 10.1016/j.jchromb.2011.09.016. Epub 2011 Sep 13. PubMed PMID: 21963478.

20: Malandrakis AA, Vattis KN, Doukas EG, Markoglou AN. Effect of phenylpyrrole-resistance on fitness parameters and ochratoxin production in Aspergillus carbonarius. Int J Food Microbiol. 2013 Aug 1;165(3):287-94. doi: 10.1016/j.ijfoodmicro.2013.05.019. Epub 2013 May 29. PubMed PMID: 23800740.